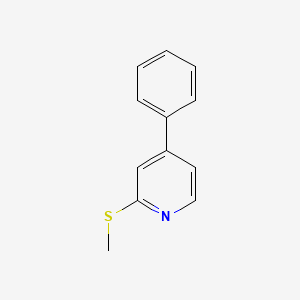![molecular formula C10H11F3O B12584796 1-[(1S)-1-Methoxyethyl]-3-(trifluoromethyl)benzene CAS No. 646041-15-8](/img/structure/B12584796.png)
1-[(1S)-1-Methoxyethyl]-3-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1S)-1-Methoxyethyl]-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H11F3O. It features a benzene ring substituted with a methoxyethyl group and a trifluoromethyl group.
Preparation Methods
One common method is radical trifluoromethylation, which involves the generation of trifluoromethyl radicals that react with the benzene ring . The reaction conditions often include the use of radical initiators and specific solvents to facilitate the reaction. Industrial production methods may involve more scalable processes, such as continuous flow chemistry, to produce the compound in larger quantities.
Chemical Reactions Analysis
1-[(1S)-1-Methoxyethyl]-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl or monofluoromethyl group.
Substitution: The methoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
1-[(1S)-1-Methoxyethyl]-3-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorine atoms, which are valuable in medicinal chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceuticals, especially those targeting specific enzymes or receptors.
Industry: The compound is used in the production of advanced materials, such as fluorinated polymers and coatings, due to its chemical stability and unique properties
Mechanism of Action
The mechanism of action of 1-[(1S)-1-Methoxyethyl]-3-(trifluoromethyl)benzene involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methoxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-[(1S)-1-Methoxyethyl]-3-(trifluoromethyl)benzene can be compared with other trifluoromethyl-substituted benzenes, such as:
1,3-Bis(trifluoromethyl)benzene: This compound has two trifluoromethyl groups, which can enhance its chemical stability and lipophilicity compared to this compound.
1-(Methoxymethyl)-3-(trifluoromethyl)benzene: Similar to this compound, but with a methoxymethyl group instead of a methoxyethyl group, affecting its reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Properties
CAS No. |
646041-15-8 |
|---|---|
Molecular Formula |
C10H11F3O |
Molecular Weight |
204.19 g/mol |
IUPAC Name |
1-[(1S)-1-methoxyethyl]-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H11F3O/c1-7(14-2)8-4-3-5-9(6-8)10(11,12)13/h3-7H,1-2H3/t7-/m0/s1 |
InChI Key |
UIOZCPKZBQAMPN-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)C(F)(F)F)OC |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(F)(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzoicacid, 3-[[(3-chloro-4-fluorophenyl)sulfonyl]amino]-](/img/structure/B12584725.png)
![3-Bromo-7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B12584732.png)
![4-Ethyl-N-[1-(6-methylpyridine-2-carbonyl)cyclohexyl]benzamide](/img/structure/B12584737.png)
![6-[(4S)-4-(2-methylpropyl)-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12584741.png)
![1-(Prop-1-yn-1-yl)-9-oxabicyclo[6.1.0]nonane](/img/structure/B12584749.png)
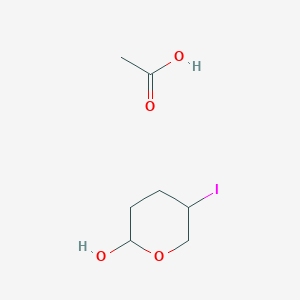
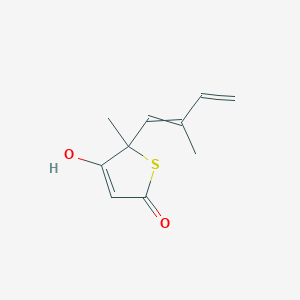

![Urea, N-(4-hydroxy-2-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]-](/img/structure/B12584772.png)
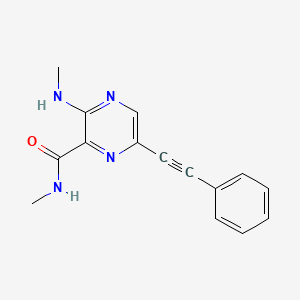
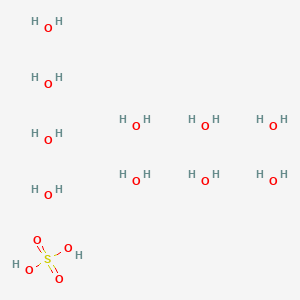
![5-Chloro-2-hydroxy-N-{4-[(2-phenylcyclohexyl)oxy]phenyl}benzamide](/img/structure/B12584790.png)
